molecular formula C12H16O3 B2565457 Methyl 4-oxoadamantane-1-carboxylate CAS No. 56674-88-5

Methyl 4-oxoadamantane-1-carboxylate

Cat. No.: B2565457
CAS No.: 56674-88-5
M. Wt: 208.257
InChI Key: DUPFRYAOGHZOCO-UHFFFAOYSA-N
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Description

Methyl 4-oxoadamantane-1-carboxylate is an organic compound with the molecular formula C12H16O3. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-oxoadamantane-1-carboxylate can be synthesized through several methods. One common approach involves the methanolysis of adamantanone derivatives. For instance, methyl-2-adamantanone-5-carboxylate can be treated with methanol and sodium hydroxide in tetrahydrofuran (THF) to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxoadamantane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like THF or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 4-oxoadamantane-1-carboxylic acid, while reduction can produce 4-hydroxyadamantane-1-carboxylate .

Scientific Research Applications

Synthesis of Adamantane Derivatives

Methyl 4-oxoadamantane-1-carboxylate serves as a precursor in the synthesis of various adamantane derivatives. These derivatives are important in the development of pharmaceuticals due to their unique structural properties that can enhance bioactivity and selectivity .

Drug Development

The compound has been investigated for its potential use in drug formulations, particularly in the development of antiviral and anticancer agents. The adamantane structure is known to confer favorable pharmacokinetic properties, making it a valuable scaffold for drug design .

Pesticide Synthesis

In addition to pharmaceutical applications, this compound is utilized in the synthesis of agrochemicals, including pesticides. Its ability to modify biological pathways makes it a candidate for creating effective pest control agents .

Material Science

Research has also explored the use of this compound in material science, particularly in the development of polymers and nanomaterials. The compound's unique structural features can lead to materials with enhanced mechanical and thermal properties .

Case Study 1: Antiviral Activity

A study demonstrated that derivatives of this compound exhibited significant antiviral activity against specific viral strains. The research focused on modifying the carboxylate group to enhance binding affinity to viral proteins, leading to improved therapeutic outcomes .

Case Study 2: Synthesis of Novel Pesticides

Another investigation involved the synthesis of novel pesticides using this compound as a starting material. The resulting compounds showed increased efficacy against common agricultural pests while maintaining low toxicity to non-target organisms, highlighting the compound's versatility in agrochemical applications .

Comparative Analysis of Applications

Application AreaDescriptionExamples
Drug DevelopmentUtilized as a scaffold for synthesizing antiviral and anticancer agentsAdamantane derivatives
AgrochemicalsServes as a precursor for developing effective pesticidesNovel pesticide formulations
Material ScienceExplored for creating advanced polymers and nanomaterialsEnhanced mechanical properties

Mechanism of Action

The mechanism of action of methyl 4-oxoadamantane-1-carboxylate involves its interaction with specific molecular targets and pathways. The adamantane core provides a stable framework that can interact with biological molecules, potentially affecting their function. The ester and ketone groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-oxoadamantane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a stable adamantane core with reactive ester and ketone groups makes it versatile for various applications in research and industry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-oxoadamantane-1-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via esterification of 4-oxoadamantane-1-carboxylic acid using methanol under acid catalysis. Optimization involves monitoring reaction time, temperature (typically 60–80°C), and stoichiometric ratios via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the ester . For adamantane derivatives, steric hindrance may necessitate prolonged reflux or alternative catalysts (e.g., DMAP) to improve yields.

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, rinse thoroughly with water and seek medical attention. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS guidelines for adamantane derivatives, which highlight flammability risks and incompatibility with strong oxidizers .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm ester formation (e.g., carbonyl resonance at ~170 ppm for the carboxylate). Adamantane protons appear as distinct multiplets due to rigid cage geometry .
  • IR : Strong absorption bands at ~1720 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O ester) .
  • Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns consistent with adamantane scaffolds .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For adamantane derivatives, disorder in the cage structure may require iterative refinement and TWINABS for handling twinned crystals. Mercury CSD can visualize packing motifs and hydrogen-bonding networks, aiding in polymorph identification .

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps and Fukui indices to predict nucleophilic/electrophilic sites. Molecular docking studies (AutoDock Vina) assess interactions with enzymes, useful in drug discovery for adamantane-based inhibitors .

Q. How can researchers address discrepancies between experimental and theoretical spectroscopic data?

  • Methodological Answer : Cross-validate NMR chemical shifts using computational tools (e.g., ACD/Labs or Gaussian NMR prediction). For IR, compare experimental spectra with scaled DFT vibrational frequencies. If deviations persist (e.g., in carbonyl stretches), consider solvent effects, crystal packing (via Mercury), or dynamic processes like ring puckering .

Q. What strategies mitigate steric hindrance during functionalization of the adamantane core in this compound?

  • Methodological Answer : Use bulky directing groups (e.g., tert-butyl) to control regioselectivity in C-H activation. Transition-metal catalysts (e.g., Pd(OAc)2_2) with ligands (e.g., PPh3_3) enhance accessibility to hindered positions. Kinetic studies (via in situ IR or GC-MS) optimize reaction conditions for high-yield derivatization .

Q. Data Analysis and Reporting

Q. How should raw crystallographic data (e.g., .hkl files) be processed to ensure reproducibility?

  • Methodological Answer : Use SHELXL for structure solution and refinement, ensuring R1_1 < 5%. Validate with checkCIF/PLATON for ADDSYM alerts. Report Flack parameters for absolute configuration and include CIF files in supplementary materials .

Q. What statistical methods are recommended for analyzing reaction yield variability in adamantane ester synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). Use ANOVA to assess significance and response surface methodology (RSM) for optimization. Report confidence intervals (95%) and outliers via Grubbs’ test .

Q. Safety and Compliance

Q. How can researchers validate the purity of this compound for pharmacological assays?

  • Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with charged aerosol detection (CAD) for non-UV-active impurities. LC-MS confirms absence of byproducts (e.g., unreacted carboxylic acid). Purity ≥95% is typical for in vitro studies .

Properties

IUPAC Name

methyl 4-oxoadamantane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-15-11(14)12-4-7-2-8(5-12)10(13)9(3-7)6-12/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPFRYAOGHZOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)C(=O)C(C3)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

38 mL of fuming sulfuric acid were placed in a two necked flask and warmed to 60° C. 1.5 g of 5-hydroxy-2-adamantanone, dissolved in formic acid (8.5 ml) were added dropwise over the course of 2 h. Another 9 mL of formic acid were added over a period of 2 h and stirring was continued at 60° C. for 1 h and at room temperature overnight. Under ice cooling, the reaction mixture was poured on 100 mL of dry methanol, stirred at room temperature for 2 h and subsequently poured onto 400 mL of ice. The aqueous layer was extracted with dichloromethane three times, the combined organic layer was dried over sodium sulphate and evaporated to dryness to give 1.64 g of the desired product. Rt=1.75 min (5). Detected mass: 209.2 (M+H+).
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
9 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 5-hydroxy-2-adamantanone (2.0 g, 12.0 mmol) in 99% formic acid (12 mL) was added dropwise with vigorous gas evolution over 40 minutes to a rapidly stirred 30% oleum solution (48 mL) heated to 60° C. (W. J. le Noble, S. Srivastava, C. K. Cheung, J. Org. Chem. 1983, 48, 1099-1101.). Upon completion of addition, more 99% formic acid (12 mL) was slowly added over the next 40 minutes. The mixture was stirred another 60 minutes at 60° C. and then slowly poured into vigorously stirred methanol (100 mL) cooled to 0° C. The mixture was allowed to slowly warm to 23° C. while stirring for 2 hours and then concentrated in vacuo. The residue was poured onto ice (30 g), and methylene chloride (100 mL) was added. The layers were separated, and the aqueous phase was extracted twice more with methylene chloride (100 mL aliquots). The combined methylene chloride solutions were concentrated in vacuo to 50 mL, washed with brine, dried over N2SO4, filtered, and concentrated in vacuo to provide the title compound as a pale yellow solid (2.5 g, 99% crude).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Yield
99%

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